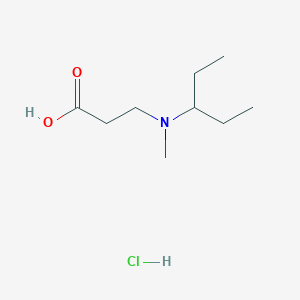

3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride

説明

3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride is a synthetic organic compound characterized by a propanoic acid backbone substituted with a methyl and branched pentan-3-yl amino group. Its molecular formula is C₉H₁₉NO₂·HCl, with a molecular weight of 209.71 g/mol . The compound is typically provided as a hydrochloride salt to enhance solubility and stability. It is utilized in pharmaceutical research as an impurity reference material, particularly in the synthesis and quality control of bone disease therapeutics like Ibandronate . The branched pentan-3-yl group distinguishes it from linear-chain analogs, influencing steric interactions and pharmacokinetic properties.

特性

IUPAC Name |

3-[methyl(pentan-3-yl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)10(3)7-6-9(11)12;/h8H,4-7H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIAYYGNQIPDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N(C)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride typically involves the reaction of 3-(Methyl(pentan-3-yl)amino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

Starting Materials: 3-(Methyl(pentan-3-yl)amino)propanoic acid and hydrochloric acid.

Reaction Conditions: The reaction is usually performed in an aqueous medium at room temperature.

Procedure: The 3-(Methyl(pentan-3-yl)amino)propanoic acid is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react until the formation of the hydrochloride salt is complete.

Isolation: The product is isolated by filtration or evaporation of the solvent, followed by drying under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反応の分析

Types of Reactions

3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₉NO₂·HCl

- Molecular Weight : 209.71 g/mol

- Key Differences : While nearly identical in formula to the target compound, the pentyl group here is a linear chain (vs. the branched pentan-3-yl group). This structural variation affects steric hindrance and may alter metabolic stability or receptor binding .

Ethyl 3-Amino-3-(3-Fluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₂H₁₅FNO₂·HCl

- Molecular Weight : 263.71 g/mol

- Key Differences: Contains a fluorinated aromatic ring and an ethyl ester group. Fluorine’s electronegativity may enhance metabolic stability but reduces aliphatic flexibility .

3-[(2-Methoxyethyl)(methyl)amino]propanoic Acid Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₃

- Molecular Weight : 197.66 g/mol

- Key Differences: Features a methoxyethyl substituent, introducing an ether oxygen for hydrogen bonding.

Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 245.70 g/mol

- Key Differences: Combines a methoxy-substituted aromatic ring with a methyl ester. The aromatic system enhances rigidity and may target CNS receptors, contrasting with the aliphatic, non-aromatic target compound .

Structural and Functional Comparison Table

Research Findings and Implications

Solubility Trends : Compounds with methoxyethyl or carboxylic acid groups (e.g., target compound) exhibit higher aqueous solubility than esterified derivatives (e.g., ethyl or methyl esters) .

Biological Activity : Aromatic analogs (e.g., fluorophenyl or methoxyphenyl derivatives) show affinity for CNS targets, whereas aliphatic compounds like the target are prioritized for bone disease applications .

生物活性

3-(Methyl(pentan-3-yl)amino)propanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is particularly notable for its implications in pharmacology and medicinal chemistry, where it is being studied for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H20ClN2O2. It features an amino acid backbone that is modified with a pentan-3-yl group, which may influence its biological interactions and activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations. The specific mechanism often involves induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

3. Neuroprotective Effects

Some studies suggest that derivatives of this compound could have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases. This activity may be attributed to the ability of the compound to modulate neurotransmitter systems or to exert antioxidant effects, thereby protecting neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Potential modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a study evaluating various derivatives of amino acids for their anticancer activity, it was found that compounds with similar structural characteristics to this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines (e.g., HeLa cells). The study highlighted the importance of side chain modifications in enhancing biological activity and selectivity towards cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cellular Targets : The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activities or receptor binding.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Apoptosis Induction : Evidence suggests that some derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。